6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- is a chemical compound that belongs to a class of heterocyclic compounds. It is recognized for its potential therapeutic applications, particularly in oncology. The compound is a derivative of rucaparib, which is an FDA-approved drug used for treating ovarian cancer associated with BRCA mutations. Its systematic name reflects its complex molecular structure, which includes elements characteristic of both pyrrole and benzazepine.
The compound has been identified in various chemical databases and patents, notably associated with rucaparib and its synthetic pathways. The International Non-proprietary Name (INN) for rucaparib is 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef]benzazepin-6-one . This classification places it within the broader category of anti-cancer agents.
The synthesis of 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- typically involves several key steps:
Common solvents used during synthesis include ethanol and tetrahydrofuran due to their effectiveness in facilitating reactions under controlled conditions .
The molecular formula for this compound is , with a molecular weight of approximately 204.20 g/mol . The structure features:
The compound undergoes several chemical reactions that are crucial for its synthesis and potential modifications:
The mechanism of action for 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- primarily involves inhibition of specific enzymes related to DNA repair processes. By targeting poly(ADP-ribose) polymerases (PARPs), this compound disrupts cancer cell survival mechanisms:
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for pharmaceutical formulations.
The primary application of 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- lies within oncology as a potential therapeutic agent against cancers that exhibit BRCA mutations. Ongoing research aims to explore its efficacy in combination therapies or as a standalone treatment option for various malignancies beyond ovarian cancer .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 13765-95-2
CAS No.: 640241-33-4
CAS No.:
CAS No.: 591-81-1